4-(2-Bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)-1,3-thiazole
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Overview
Description
4-(2-Bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a brominated dimethoxyphenyl group and a methoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)-1,3-thiazole typically involves the following steps:
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Bromination of 4,5-dimethoxyphenyl: : The starting material, 4,5-dimethoxyphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
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Formation of Thiazole Ring: : The brominated intermediate is then subjected to a cyclization reaction with a suitable thioamide or thioester in the presence of a base such as sodium hydride or potassium carbonate. This step forms the thiazole ring, resulting in the formation of the desired compound.
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Methoxymethylation: : The final step involves the introduction of the methoxymethyl group. This can be achieved by reacting the thiazole intermediate with methoxymethyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to alter its chemical structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, with reaction conditions typically involving a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used, often in the presence of a solvent like acetic acid or water.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in an inert solvent such as tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products may include compounds with additional oxygen-containing functional groups.
Reduction Reactions: Products may include reduced forms of the original compound with altered functional groups.
Scientific Research Applications
4-(2-Bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)-1,3-thiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)-1,3-thiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects. For example, its antimicrobial activity may involve inhibition of bacterial cell wall synthesis or disruption of cellular processes. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
4-(2-Bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)-1,3-thiazole can be compared with other similar compounds, such as:
4-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazole: Lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.
4-(2-Chloro-4,5-dimethoxyphenyl)-2-(methoxymethyl)-1,3-thiazole: Substitution of bromine with chlorine may alter its chemical properties and reactivity.
4-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole: Replacement of the methoxymethyl group with a methyl group may impact its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c1-16-6-13-15-10(7-19-13)8-4-11(17-2)12(18-3)5-9(8)14/h4-5,7H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDKWGJMYYCWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)C2=CC(=C(C=C2Br)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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